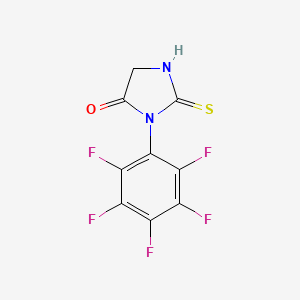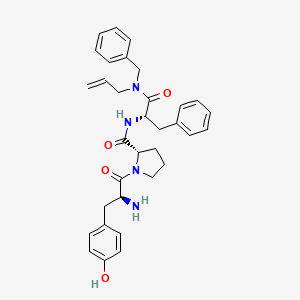
(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one is an organic compound characterized by the presence of a hydroxyl group at the third carbon, a methyl group at the sixth carbon, and two double bonds at the fifth and eighth positions of a nine-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a precursor compound using specific catalysts and reagents. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of a suitable β-ketoester to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as substrate preparation, catalytic reduction, and purification through techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) can be used in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may exert its effects through modulation of enzyme activity, alteration of metabolic pathways, or interaction with cellular receptors.
Comparación Con Compuestos Similares
(3R)-3-Hydroxy-6-methylnona-5,8-dien-2-one: A stereoisomer with a different spatial arrangement of the hydroxyl group.
3-Hydroxy-6-methylnona-5,8-dien-2-one: A compound without the stereochemical specification at the third carbon.
6-Methylnona-5,8-dien-2-one: A compound lacking the hydroxyl group at the third carbon.
Uniqueness: (3S)-3-Hydroxy-6-methylnona-5,8-dien-2-one is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups, along with the double bonds, provides a versatile framework for various chemical transformations and applications.
Propiedades
Número CAS |
503818-20-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-6-methylnona-5,8-dien-2-one |
InChI |
InChI=1S/C10H16O2/c1-4-5-8(2)6-7-10(12)9(3)11/h4,6,10,12H,1,5,7H2,2-3H3/t10-/m0/s1 |
Clave InChI |
CXSMIKLMPLITJT-JTQLQIEISA-N |
SMILES isomérico |
CC(=CC[C@@H](C(=O)C)O)CC=C |
SMILES canónico |
CC(=CCC(C(=O)C)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


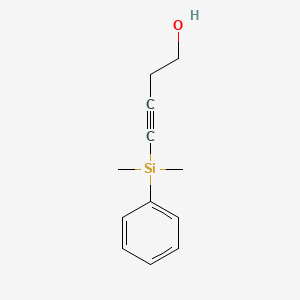
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)

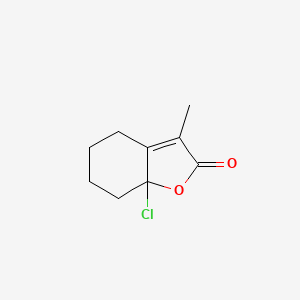

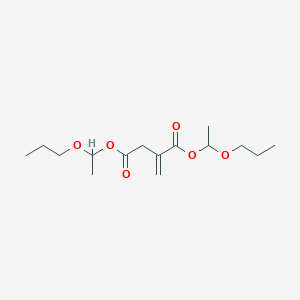

![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
